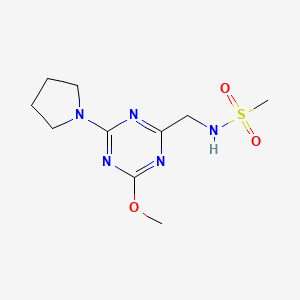

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide

Description

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a triazine-derived compound featuring a methoxy group at the 4-position, a pyrrolidinyl substituent at the 6-position, and a methylsulfonamide moiety attached via a methylene bridge. The methylsulfonamide group is a critical pharmacophore, often associated with improved binding affinity and metabolic stability in medicinal chemistry .

Properties

IUPAC Name |

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O3S/c1-18-10-13-8(7-11-19(2,16)17)12-9(14-10)15-5-3-4-6-15/h11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNGRPUHYCVWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate nucleophiles such as methoxy and pyrrolidine groups under controlled conditions.

Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the intermediate triazine compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring, which is susceptible to attack by nucleophiles.

Oxidation and Reduction Reactions: The methoxy and methanesulfonamide groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.

Oxidation Products: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.

Reduction Products: Reduction of the methanesulfonamide group can yield amines.

Scientific Research Applications

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in key biochemical pathways, leading to inhibition or modulation of their activity.

Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and signal transduction, which are critical in various biological processes.

Comparison with Similar Compounds

Key Observations:

The methylsulfonamide group in the target compound and ’s Compound 194 may improve target binding compared to ester-linked sulfonamides (e.g., ’s herbicide) .

Synthetic Methodologies :

- and highlight divergent synthetic routes: hydroxymethylation in vs. base-mediated hydrolysis (NaOH/THF-MeOH) in . The target compound’s synthesis likely requires selective methylation and sulfonamide coupling.

In contrast, and compounds prioritize cost-effective substituents (e.g., pyridinyl, methyl) for agrochemical applications .

Research Findings and Implications

Substituent-Driven Activity

- Methoxy vs. Chloro: Methoxy groups (target compound, ) enhance solubility in polar solvents (e.g., methanol, THF), whereas chloro substituents () may confer electrophilic reactivity for covalent binding .

- Pyrrolidinyl vs.

Stability and Reactivity

- The methylsulfonamide group in the target compound is less prone to hydrolysis than the benzoate ester in , ensuring stability under physiological conditions .

Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

Structural Characteristics

The compound features a triazine core with a pyrrolidine substituent, which is known to enhance biological activity. The methanesulfonamide group is also crucial for its pharmacological properties. The molecular formula is with a molecular weight of approximately 260.3 g/mol .

The mechanism of action for triazine derivatives typically involves interaction with specific biological targets. For example, QSAR (Quantitative Structure-Activity Relationship) studies suggest that modifications in the chemical structure can significantly influence the binding affinity and efficacy against various pathogens .

Synthesis Pathways

The synthesis of this compound can be achieved through several methodologies:

- Starting Materials : The synthesis often begins with commercially available triazine derivatives.

- Reagents : Common reagents include methanesulfonyl chloride and various amines.

- Reaction Conditions : Typical conditions involve solvent-based reactions at controlled temperatures to ensure optimal yields.

A detailed synthetic pathway is essential for producing the compound in sufficient quantities for biological evaluation .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

These findings suggest that structural modifications can lead to enhanced biological activity and reduced cytotoxicity.

Future Directions

Given its structural complexity and potential biological activities, further research into this compound is warranted. Future studies should focus on:

- In vitro and In vivo Testing : Assessing the efficacy and safety profiles.

- Mechanistic Studies : Elucidating the pathways through which the compound exerts its effects.

- Optimization of Structure : Modifying functional groups to enhance activity against specific targets.

Q & A

Q. Optimization Tips :

- Catalyst : Add a base (e.g., K₂CO₃) to deprotonate methanesulfonamide, improving nucleophilicity.

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

Answer:

- ¹H/¹³C NMR :

- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

- X-ray Crystallography : Resolve bond angles and confirm stereochemistry (e.g., dihedral angles between triazine and pyrrolidine) .

Validation : Cross-reference with computational models (DFT) to validate electronic environments .

Basic: How does the compound’s stability vary under different storage conditions, and what precautions are recommended?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the triazine core .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.

- Solvent Stability : Dissolve in DMSO-d6 for long-term NMR studies; avoid aqueous buffers at pH > 8 to prevent sulfonamide cleavage .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Answer:

Contradictions often arise from:

Solvent Purity : Trace water in DMSO reduces apparent solubility. Use anhydrous solvents and Karl Fischer titration to verify .

Temperature Gradients : Measure solubility via gravimetric analysis at controlled temperatures (e.g., 25°C ± 0.1°C).

Polymorphism : Characterize crystalline vs. amorphous forms using DSC and PXRD. For example, ’s crystal structure shows H-bonding networks that reduce solubility in non-polar solvents .

Advanced: What mechanistic insights explain the reactivity of the pyrrolidinyl-triazine moiety in nucleophilic substitutions?

Answer:

- Electronic Effects : The electron-donating pyrrolidinyl group activates the triazine ring at the 2-position, directing nucleophilic attack (e.g., by methanesulfonamide).

- Steric Hindrance : Pyrrolidine’s chair conformation shields the 4-methoxy group, limiting unwanted side reactions. Computational studies (e.g., MD simulations) can model transition states .

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying pH and ionic strength .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties, and what limitations exist?

Answer:

- Tools : SwissADME or Schrödinger’s QikProp to estimate LogP (~2.1), permeability (Caco-2 model), and metabolic stability .

- Limitations :

Advanced: What strategies are effective for analyzing trace impurities in synthesized batches?

Answer:

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect:

- Quantitative NMR : Spike with maleic acid as an internal standard for impurity quantification .

Advanced: How do structural modifications (e.g., replacing pyrrolidine with piperidine) impact biological activity?

Answer:

- Case Study : shows that pyrrolidine’s smaller ring size increases triazine planarity, enhancing binding to target enzymes (e.g., kinases) vs. bulkier piperidine derivatives.

- Methodology :

Advanced: What in silico approaches validate the compound’s proposed mechanism of action in enzyme inhibition?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds between sulfonamide and catalytic lysine residues).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Compare with mutagenesis data (e.g., K→A mutants reducing inhibition) .

Advanced: How should researchers interpret conflicting bioactivity data in cell-based vs. cell-free assays?

Answer:

- Cell Membrane Permeability : Use Caco-2 assays to rule out poor uptake in cell-based studies.

- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify non-specific interactions.

- Redox Interference : Test in hypoxic vs. normoxic conditions; the triazine core may undergo redox cycling in cells, altering apparent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.